13-OXO-ODE
Overview
Description
13-OXO-ODE is an oxo monocarboxylic acid and an octadecatrienoic acid. It is functionally related to 13-hydroxy-9Z,11E-octadecadienoic acid and is a natural product found in various plants such as Glycine max, Carthamus oxyacanthus, and Artemisia argyi. This compound is known for its role in various biological processes and has been the subject of extensive scientific research.
Mechanism of Action
Mode of Action
- Receptor Binding : It binds to receptors on macrophages within atherosclerotic plaques, including CD36 (scavenger receptor for oxidized lipoproteins) and adipocyte protein 2 (aP2) . This enhances lipid uptake by macrophages, leading to foam cell formation and plaque progression .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-OXO-ODE typically involves the oxidation of linoleic acid. One common method is the enzymatic oxidation using lipoxygenase, which converts linoleic acid to 13-hydroperoxy-9Z,11E-octadecadienoic acid. This intermediate is then further oxidized to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes. These processes utilize lipoxygenase enzymes derived from plant or microbial sources to oxidize linoleic acid. The reaction conditions typically include controlled temperature and pH to optimize enzyme activity and yield .
Chemical Reactions Analysis
Types of Reactions
13-OXO-ODE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxo fatty acids.
Reduction: It can be reduced to form hydroxy fatty acids.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the keto group under mild conditions.
Major Products Formed
Oxidation: Further oxidation can produce 13-oxo-9Z,11E,15Z-octadecatrienoic acid.
Reduction: Reduction yields 13-hydroxy-9Z,11E-octadecadienoic acid.
Substitution: Substitution reactions can form various derivatives depending on the nucleophile used.
Scientific Research Applications
13-OXO-ODE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: It plays a role in cell signaling and has been studied for its effects on cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: It is used in the production of bio-based materials and as a precursor for the synthesis of other bioactive compounds
Comparison with Similar Compounds
Similar Compounds
13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE): A hydroxy fatty acid related to 13-OXO-ODE.
9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE): Another hydroxy fatty acid with similar biological activities.
13-oxo-9Z,11E,15Z-octadecatrienoic acid: An oxo fatty acid formed by further oxidation of this compound
Uniqueness
This compound is unique due to its specific keto group at the 13th position, which imparts distinct chemical reactivity and biological activity compared to its hydroxy counterparts. Its ability to undergo various chemical transformations and its role in biological processes make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(9Z,11E)-13-oxooctadeca-9,11-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXAZBBVQSRKJR-BSZOFBHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296867 | |
Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 13-OxoODE | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54739-30-9 | |
Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54739-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,11-Octadecadienoic acid, 13-oxo-, (E,Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101296867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anti-inflammatory mechanisms of 13-KODE?
A1: Research suggests that 13-KODE exerts its anti-inflammatory effects through multiple pathways. In lipopolysaccharide (LPS)-stimulated macrophages, 13-KODE was found to inhibit the production of nitric oxide (NO) by suppressing inducible NO synthase (iNOS) []. Additionally, 13-KODE suppressed the expression of pro-inflammatory cytokines like tumor necrosis factor (TNF) and interleukin-1β (IL-1β) []. These effects are linked to 13-KODE's ability to inhibit NF-κB and mitogen-activated protein kinase (MAPK) activation, both crucial signaling pathways involved in inflammatory responses []. Furthermore, 13-KODE exhibited antioxidant properties by reducing reactive oxygen species (ROS) production and increasing the expression of nuclear factor erythroid-2 like 2 (Nrf2) and heme oxygenase 1 (HO-1) [].
Q2: Where has 13-KODE been found in nature?
A2: 13-KODE has been isolated from various natural sources. It was identified as an antioxidant compound in the halophyte Salicornia herbacea L. (glasswort) []. Additionally, a study identified a Ghanaian mangrove wetland endophytic fungus, Penicillium herquei strain BRS2A-AR, as a source of 13-KODE []. This strain was isolated from the leaves of a Laguncularia racemosa tree [].
Q3: Besides anti-inflammatory activity, does 13-KODE exhibit other bioactivities?
A3: While 13-KODE's anti-inflammatory potential is well-documented, research also suggests potential antiparasitic activity. A study investigating the activity of 13-KODE against various parasites found that while it showed minimal activity against Plasmodium falciparum, Trypanosoma brucei brucei, Leishmania donovani, and Leishmania major, it exhibited promising activity against Trichomonas mobilensis with an IC50 of 44.47 μM []. This finding suggests 13-KODE could serve as a potential scaffold for developing novel anti-Trichomonas drugs [].
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